molecular formula C17H17FN6O B2438714 1-[6-(dimethylamino)-4-pyrimidinyl]-N~4~-(2-fluorobenzyl)-1H-imidazole-4-carboxamide CAS No. 1251679-48-7

1-[6-(dimethylamino)-4-pyrimidinyl]-N~4~-(2-fluorobenzyl)-1H-imidazole-4-carboxamide

Cat. No.: B2438714
CAS No.: 1251679-48-7
M. Wt: 340.362
InChI Key: MZENYXPZFSSCQR-UHFFFAOYSA-N
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Description

1-[6-(dimethylamino)-4-pyrimidinyl]-N4-(2-fluorobenzyl)-1H-imidazole-4-carboxamide is a unique and complex organic molecule known for its diverse applications. The compound contains multiple functional groups, including a dimethylamino group, a pyrimidinyl ring, a fluorobenzyl group, and an imidazole ring, making it an interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound is typically synthesized through multi-step organic synthesis. The starting materials are chosen based on the functional groups present in the final product. For instance:

  • Formation of the Imidazole Ring: : This often involves the condensation of a 1,2-diketone with an aldehyde in the presence of ammonia or an amine.

  • Introduction of the Pyrimidinyl Group: : This might be achieved via the Biginelli reaction, which combines an aldehyde, β-keto ester, and urea or thiourea.

  • Dimethylamino Substitution: : Dimethylamine could be introduced using nucleophilic substitution reactions.

  • Addition of Fluorobenzyl Group: : Typically, this is done via a coupling reaction, such as a Suzuki or Heck reaction, involving a fluorobenzene derivative and a suitable catalyst.

Industrial Production Methods

In an industrial setting, the synthesis process is often optimized for scalability and cost-effectiveness. This may involve:

  • Catalytic Processes: : Use of transition metal catalysts to enhance reaction efficiency.

  • Flow Chemistry: : Continuous flow reactors to improve yields and safety.

  • Green Chemistry Approaches: : Employing eco-friendly solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various reactions, such as:

  • Oxidation: : Conversion of the dimethylamino group to a nitro group.

  • Reduction: : Reduction of the imidazole ring or fluorobenzyl group.

  • Substitution: : Nucleophilic or electrophilic substitution on the pyrimidinyl ring.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminium hydride.

  • Catalysts: : Palladium on carbon for hydrogenation reactions.

Major Products Formed

Depending on the reaction conditions, major products may include:

  • Hydroxylated derivatives: : From oxidation reactions.

  • Aminated derivatives: : From substitution reactions.

  • Dehalogenated products: : From reduction reactions.

Scientific Research Applications

The compound is utilized in various fields due to its unique structure:

  • Chemistry: : Used as an intermediate in organic synthesis and study of reaction mechanisms.

  • Biology: : Investigated for its interactions with enzymes and receptors.

  • Medicine: : Explored for potential pharmaceutical applications, particularly in targeting specific molecular pathways.

  • Industry: : Applied in the development of specialty chemicals and advanced materials.

Mechanism of Action

The compound's mechanism of action is primarily through its interaction with specific molecular targets:

  • Molecular Targets: : It may bind to nucleic acids, proteins, or enzymes, altering their function.

  • Pathways Involved: : Often involved in signal transduction pathways, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

1-[6-(dimethylamino)-4-pyrimidinyl]-N4-(2-fluorobenzyl)-1H-imidazole-4-carboxamide is unique due to its specific combination of functional groups, which imparts distinct reactivity and biological activity compared to similar compounds like:

  • 1-[6-(methylamino)-4-pyrimidinyl]-N: 4 -(2-fluorobenzyl)-1H-imidazole-4-carboxamide

  • 1-[6-(dimethylamino)-4-pyrimidinyl]-N: 4 -(4-chlorobenzyl)-1H-imidazole-4-carboxamide

Conclusion

This compound's complex structure and versatile reactivity make it an important subject of study in various scientific domains

Properties

IUPAC Name

1-[6-(dimethylamino)pyrimidin-4-yl]-N-[(2-fluorophenyl)methyl]imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN6O/c1-23(2)15-7-16(21-10-20-15)24-9-14(22-11-24)17(25)19-8-12-5-3-4-6-13(12)18/h3-7,9-11H,8H2,1-2H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZENYXPZFSSCQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=NC(=C1)N2C=C(N=C2)C(=O)NCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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